molecular formula C15H20F3N3OS B12223820 2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide

2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide

Cat. No.: B12223820
M. Wt: 347.4 g/mol
InChI Key: HTZKSDOJMLDIBU-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring, a piperidine ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with the pyridine carboxamide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the piperidine ring.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetonitrile, ethanol, or dimethyl sulfoxide are often used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the piperidine ring can lead to various hydrogenated derivatives.

Scientific Research Applications

2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide
  • 2-(methylsulfinyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 2-(methylsulfanyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}pyridine-3-carboxamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with the sulfonyl or sulfinyl analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20F3N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

2-methylsulfanyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H20F3N3OS/c1-23-14-12(3-2-6-19-14)13(22)20-9-11-4-7-21(8-5-11)10-15(16,17)18/h2-3,6,11H,4-5,7-10H2,1H3,(H,20,22)

InChI Key

HTZKSDOJMLDIBU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCC2CCN(CC2)CC(F)(F)F

Origin of Product

United States

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